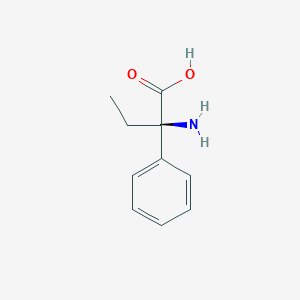

(2R)-2-amino-2-phenylbutanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Antagonistic Properties in Bacteria

- Phenylalanine Antagonism : (2R)-2-amino-2-phenylbutanoic acid has been studied for its antagonistic properties against phenylalanine in bacteria like Leuconostoc dextranicum and Escherichia coli. It was found to be effective in Leuconostoc dextranicum but not in E. coli, though it competitively prevented toxicity from thienylalanine by inhibiting its incorporation in E. coli (Edelson & Keeley, 1963).

Computational and Spectroscopic Analysis

- Functional Derivatives Analysis : A study analyzed functional derivatives of 2-phenylbutanoic acid, including 2-amino-2-Phynylbutanoic acid, through density functional theory calculations, experimental studies like FT-IR, FT-Raman, and UV–Visible spectra, and molecular docking methods. This analysis provided insights into the molecule's properties, including nonlinear optical properties and potential drug identification (Raajaraman, Sheela & Muthu, 2019).

Stereospecific Synthesis

- Structural Key Units : The enantiomerically pure forms of 3-amino-2-hydroxy-4-phenylbutanoic acids have been synthesized from D-glucono-δ-lactone. These forms are important as structural key units in potent inhibitors of BACE 1 (β-secretase) and HIV protease, as well as for the conversion to dipeptides of bestatin stereoisomers (Lee et al., 2006).

X-Ray Structure Determination

- Bestatin Component Analysis : The molecule has been identified as a component in bestatin, an inhibitor of aminopeptidase B and leucine aminopeptidase. Its stereochemistry was determined through X-ray crystallographic analysis, contributing significantly to understanding the structural makeup of such inhibitors (Nakamura et al., 1976).

Synthesis of Renin Inhibitory Peptides

- Renin Inhibitors Design : A study described the stereoselective synthesis of a protected carboxylic acid useful as an intermediate for the preparation of renin inhibitory peptides. These peptides contain (2R,3R,4R,5S)-5-amino-3,4-dihydroxy-2-isopropyl-7-methyloctanoic acid residue, a potent inhibitor of human plasma renin (Thaisrivongs et al., 1987).

Enzymatic Synthesis

- Enzymatic Procedures : Enzymatic procedures have been developed for the synthesis of (S)-2-amino-4-phenylbutanoic acid, a building block of angiotensin converting enzyme inhibitors. The study highlighted the substrate specificity, stability, and substrate inhibition of the enzymes involved (Bradshaw, Wong, Hummel & Kula, 1991).

Eigenschaften

IUPAC Name |

(2R)-2-amino-2-phenylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-2-10(11,9(12)13)8-6-4-3-5-7-8/h3-7H,2,11H2,1H3,(H,12,13)/t10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBXUDSPYIGPGGP-SNVBAGLBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@](C1=CC=CC=C1)(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-2-amino-2-phenylbutanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-fluoro-4-methylphenyl)-2-[1-(3-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2466800.png)

![(2S)-2-[1-(Trifluoromethyl)cyclopropyl]propanoic acid](/img/structure/B2466801.png)

![N,N-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2466803.png)

![N~6~-(1,3-benzodioxol-5-yl)-N~6~-(4-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2466808.png)

![4-[(Oxolan-2-ylmethyl)imino]-1,4-dihydropyridine-2-carboxamide](/img/structure/B2466814.png)

![Methyl (4aR,7aR)-3,4,4a,5,6,7-hexahydro-2H-pyrano[2,3-c]pyrrole-7a-carboxylate;hydrochloride](/img/structure/B2466817.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)tetrahydrofuran-3-carboxamide](/img/structure/B2466821.png)

![1-[(5-Fluoro-2-nitrophenyl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2466822.png)